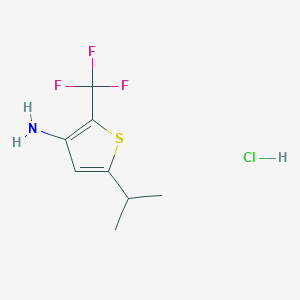
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine that features a thiophene ring substituted with an isopropyl group and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride typically involves the introduction of the isopropyl and trifluoromethyl groups onto a thiophene ring, followed by the addition of an amine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with halogenated thiophenes under palladium catalysis.
Cyclization reactions: Using sulfur reagents such as Na2S or K2S to form the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- Other thiophene derivatives with trifluoromethyl and amine groups
Uniqueness
5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H11ClF3NS |
|---|---|
Poids moléculaire |
245.69 g/mol |
Nom IUPAC |
5-propan-2-yl-2-(trifluoromethyl)thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3NS.ClH/c1-4(2)6-3-5(12)7(13-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H |
Clé InChI |
YFBGRJBFDILIQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(S1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)
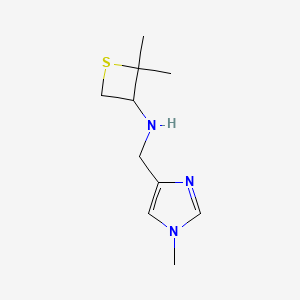
![2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)

![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12994175.png)
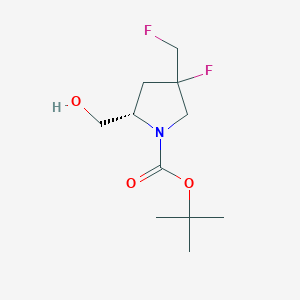
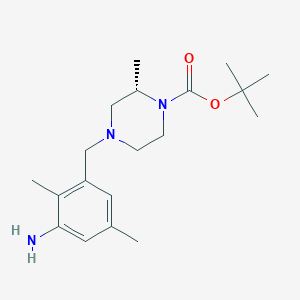


![3-[5-(3-Carboxy-acryloylamino)-naphthalen-1-ylcarbamoyl]-acrylic acid](/img/structure/B12994217.png)
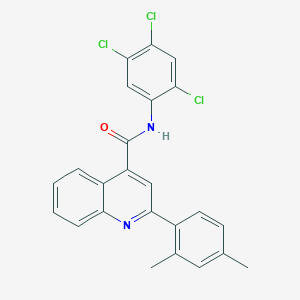

![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
